N~1~-(2-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide
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Overview
Description
N~1~-(2-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide is a synthetic organic compound characterized by the presence of an adamantyl group, a bromine atom, and a difluoromethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the adamantyl and benzamide precursors. The adamantyl group can be introduced through the reaction of adamantane with suitable reagents to form adamantyl derivatives . The benzamide core is then synthesized by reacting 5-bromo-2-(difluoromethoxy)benzoic acid with appropriate amines under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The benzamide core can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound .
Scientific Research Applications
N~1~-(2-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-(2-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to its targets. The bromine and difluoromethoxy groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantyl)benzamide: Similar structure but lacks the bromine and difluoromethoxy groups.
N-(2-Adamantyl)carbothioamide: Contains a thiocarbonyl group instead of the amide group.
2-Adamantyl-5-aryl-2H-tetrazoles: Contains a tetrazole ring instead of the benzamide core.
Uniqueness
N~1~-(2-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide is unique due to the combination of the adamantyl, bromine, and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H20BrF2NO2 |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-(2-adamantyl)-5-bromo-2-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C18H20BrF2NO2/c19-13-1-2-15(24-18(20)21)14(8-13)17(23)22-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16,18H,3-7H2,(H,22,23) |
InChI Key |
ANKUVZQNXFSUBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=CC(=C4)Br)OC(F)F |
Origin of Product |
United States |
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